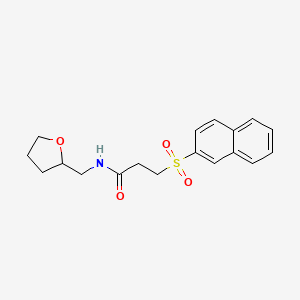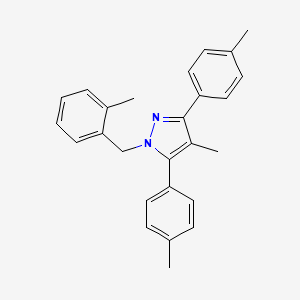![molecular formula C18H18N6O2 B10936239 N-(1-ethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936239.png)
N-(1-ethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as an ethyl group, a furan ring, and a carboxamide group. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Fusion of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be fused together through a condensation reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl~3~).
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~).
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, using an amine and a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~), and catalytic hydrogenation are common reducing methods.
Substitution: Halogenating agents such as thionyl chloride (SOCl~2~) and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, as well as in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound may also affect cellular pathways and processes, such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole-carboxamide structure but with different substituents, leading to different chemical and biological properties.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound features a pyrazole ring with triazole substituents, which may confer different reactivity and applications.
The unique combination of functional groups in N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE makes it a versatile and valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18N6O2/c1-4-24-10-12(9-19-24)20-18(25)13-8-14(15-6-5-7-26-15)21-17-16(13)11(2)22-23(17)3/h5-10H,4H2,1-3H3,(H,20,25) |
InChI Key |
SLJVAJVQHDOLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10936157.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10936164.png)
![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936169.png)
![3,6-dicyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936179.png)
![Methyl 6-tert-butyl-2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10936181.png)
![N-(5-fluoro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936183.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936196.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(3-nitrophenyl)acetamide](/img/structure/B10936203.png)
![(2E,2'E)-N,N'-propane-1,3-diylbis[3-(3-nitrophenyl)prop-2-enamide]](/img/structure/B10936205.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10936209.png)
![2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10936219.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10936225.png)

